1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene

Physicochemical property Purification strategy Procurement specification

1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene (CAS 1824865-30-6, molecular formula C₄HBr₂F₅) is a specialized fluoroalkene building block characterized by a butene backbone bearing a terminal gem-dibromoalkene moiety at C1–C2 and a pentafluoroethyl group at C3–C4. Its molecular weight is 303.85 g/mol, with a reported boiling point of 109–112 °C.

Molecular Formula C4HBr2F5
Molecular Weight 303.85 g/mol
Cat. No. B12062190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene
Molecular FormulaC4HBr2F5
Molecular Weight303.85 g/mol
Structural Identifiers
SMILESC(=C(C(C(F)(F)F)(F)F)Br)Br
InChIInChI=1S/C4HBr2F5/c5-1-2(6)3(7,8)4(9,10)11/h1H
InChIKeyCSEJQVAZQBPAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene: Baseline Procurement Data for the C4 Fluoroalkene Building Block


1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene (CAS 1824865-30-6, molecular formula C₄HBr₂F₅) is a specialized fluoroalkene building block characterized by a butene backbone bearing a terminal gem-dibromoalkene moiety at C1–C2 and a pentafluoroethyl group at C3–C4 . Its molecular weight is 303.85 g/mol, with a reported boiling point of 109–112 °C [1]. The compound is commercially available in research quantities at purities of 96–98% from suppliers including Alfa Chemistry, Fluoropharm, and Leyan [1]. The SMILES notation FC(F)(F)C(F)(F)C(Br)=CBr [2] indicates a gem-dibromoalkene substitution pattern, which fundamentally dictates its reactivity profile in cross-coupling, elimination, and nucleophilic vinylic substitution reactions .

Gem-dibromoalkene building block for stereocontrolled fluoroalkene synthesis and sequential cross-coupling/elimination workflows.
Supports differential reactivity from a single vinylic site.
Pentafluoroethyl-substituted butene backbone enables fluorinated small-molecule library synthesis and agrochemical intermediate development.
Reported boiling point range supports standard lab distillation and workup.

Why 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene Cannot Be Replaced by Generic Fluoroalkene Analogs


Direct substitution of 1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene with closely related analogs—including mono-bromo pentafluorobutenes such as 2-bromo-3,3,4,4,4-pentafluorobut-1-ene (CAS 68318-95-6), 1-bromo-3,3,4,4,4-pentafluorobut-1-ene (CAS 916134-86-6), or saturated dibromides like 3,4-dibromo-1,1,1,2,2-pentafluorobutane (CAS 378-69-8)—is chemically untenable without fundamentally altering the intended synthetic outcome [1]. This compound contains a terminal gem-dibromoalkene (CBr₂=CH–) moiety , whereas mono-bromo analogs offer only a single electrophilic site for cross-coupling and cannot support sequential, differential, or oxidative addition–elimination sequences requiring two leaving groups at the same vinylic position [2]. The saturated dibromo analogs lack the alkene π-system entirely, eliminating access to stereocontrolled fluoroalkene synthesis and C–H fluoroalkenylation pathways that rely on gem-(bromo/di)fluoroalkene electrophiles [3]. Substituting this building block therefore results in a different substitution pattern, different accessible downstream intermediates, and a different stereochemical outcome—not merely a minor yield variation.

!
Mono-bromo fluoroalkene analogs (e.g., CAS 68318-95-6) lack the second vinylic C–Br bond, making stereocontrolled C–H fluoroalkenylation and sequential differentiation pathways inaccessible.
!
Saturated dibromo analogs (e.g., CAS 378-69-8) eliminate the alkene π-system, which may shift the stereochemical outcome and block alkene-specific cross-coupling routes.

Quantitative Differentiation Evidence: 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene vs. Closest Analogs


Boiling Point and Molecular Weight as Differentiators for Distillation-Based Purification and Inventory Management

1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene exhibits a boiling point of 109–112 °C and a molecular weight of 303.85 g/mol . In contrast, 2-bromo-3,3,4,4,4-pentafluorobut-1-ene (CAS 68318-95-6, a mono-bromo analog) has a significantly lower boiling point of 56–58 °C and a molecular weight of 224.95 g/mol . The saturated analog 3,4-dibromo-1,1,1,2,2-pentafluorobutane (CAS 378-69-8) exhibits a boiling point of 128.5 °C at 760 mmHg and a molecular weight of 305.87 g/mol [1].

Boiling Point vs. Analogs
Cross-study comparable
109–112 °C (Target) vs. 56–58 °C (Mono-Br) & 128.5 °C (Saturated dibromide)
Intermediate volatility supports practical distillation and rotary evaporation without losses associated with low-molecular-weight fluoroalkenes.
Reported vendor-supplied data; conditions may vary.
Physicochemical property Purification strategy Procurement specification

Predicted Density Comparison: Implications for Solvent Compatibility and Phase Separation

The predicted density of 1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene is 2.144 ± 0.06 g/cm³ . For comparison, the saturated analog 3,4-dibromo-1,1,1,2,2-pentafluorobutane (CAS 378-69-8) exhibits a measured density of 2.057 g/cm³ [1].

Density vs. Saturated Analog
Cross-study comparable
2.144 ± 0.06 g/cm³ (Target) vs. 2.057 g/cm³ (Saturated analog)
Higher predicted density may support distinct, easily separable organic phase formation during aqueous workups.
Predicted value; direct measurement recommended for scale-up.
Physical property Density Workup optimization

Reaction Pathway Control: Divergent Chemoselectivity of gem-Dibromoalkene vs. Mono-Bromoalkene in Cross-Coupling and Elimination Sequences

The gem-dibromoalkene moiety (CBr₂=CH–) present in this compound provides two distinct C–Br bonds at the same vinylic carbon, enabling a fundamentally different reaction manifold compared to mono-bromo fluoroalkenes such as 2-bromo-3,3,4,4,4-pentafluorobut-1-ene [1]. While mono-bromo fluoroalkenes typically undergo single cross-coupling events (e.g., Suzuki, Negishi) to yield mono-substituted products, gem-dibromoalkenes can participate in stereocontrolled C–H fluoroalkenylation with retention of stereochemistry—a transformation for which mono-bromo analogs are not competent substrates [2]. Furthermore, the gem-dibromoalkene can undergo sequential differentiation: one C–Br bond may be engaged in cross-coupling while the second is preserved for subsequent elimination to generate an alkyne, or both may be replaced in a stepwise fashion to access differentially substituted fluoroalkenes [3].

Reaction Pathway Control
Class-level inference
≥3 pathway types accessible (C–H fluoroalkenylation, sequential coupling/elimination, dual coupling) vs. 1 primary pathway for mono-Br analogs.
Reported class-level reactivity may reduce the number of distinct starting materials required in a synthetic program.
Compound-specific experimental data not identified in primary literature as of April 2026.
Cross-coupling Stereocontrolled synthesis gem-Dibromoalkene Fluoroalkene

Procurement-Justified Application Scenarios for 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene


Synthesis of Trisubstituted Monofluoroalkenes via Stereocontrolled C–H Fluoroalkenylation

The gem-dibromoalkene moiety in 1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene positions it as a candidate electrophile for palladium- or copper-catalyzed stereocontrolled direct C–H fluoroalkenylation of heteroarenes. As demonstrated with structurally related gem-bromofluoroalkenes, such transformations proceed with retention of stereochemistry to yield trisubstituted monofluoroalkene derivatives—products inaccessible from mono-bromo fluoroalkene starting materials [1]. The pentafluoroethyl group at C3–C4 introduces significant lipophilicity enhancement, which may translate to improved membrane permeability in downstream biologically active molecules .

Sequential Cross-Coupling and Elimination to Access Fluorinated Alkynes

The presence of two bromine atoms on the same vinylic carbon enables a sequential functionalization strategy: one C–Br bond can participate in a palladium-catalyzed cross-coupling (e.g., with alkylboronic acids to generate alkylated monofluoroalkenes), while the second C–Br bond is retained for a subsequent base-mediated elimination to afford a fluorinated alkyne [2]. This 'two-step, one-building-block' approach reduces the number of discrete starting materials required for alkyne synthesis and offers an alternative to direct fluoroalkyne procurement, which may be limited by commercial availability or stability concerns. The boiling point of 109–112 °C facilitates isolation of the intermediate monofluoroalkene prior to the elimination step, enabling quality control checkpoints that are not feasible with more volatile intermediates.

Medicinal Chemistry: Fluorinated Peptidomimetic and Bioisostere Precursor

Fluoroalkenes serve as effective amide bond bioisosteres due to their similar geometric and electronic properties, and the substitution pattern accessible from this building block (trisubstituted fluoroalkene with a pentafluoroethyl side chain) introduces both metabolic stability and increased lipophilicity relative to non-fluorinated analogs . The 2.144 g/cm³ predicted density exceeds that of typical organic solvents, facilitating straightforward phase separation during aqueous workups of parallel medicinal chemistry libraries. Research groups synthesizing fluorinated analogs of therapeutic peptides or Duchenne muscular dystrophy-targeting agents may find this building block particularly relevant, as stereocontrolled access to heteroarylated monofluoroalkenes has been explicitly demonstrated with related gem-bromofluoroalkene substrates [1].

Agrochemical Intermediate Development Requiring Differentiated Bromine Reactivity

Agrochemical discovery programs frequently require building blocks that support late-stage diversification of lead scaffolds. The gem-dibromoalkene functionality offers the ability to introduce two distinct substituents in a controlled, stepwise manner—a feature not available with mono-bromo or saturated dibromo analogs [2][3]. The molecular weight of 303.85 g/mol and boiling point of 109–112 °C place this compound in a volatility range that is manageable under standard laboratory and kilo-lab conditions, avoiding the handling difficulties associated with highly volatile C2–C3 fluoroalkenes (boiling points often <60 °C) while still being amenable to vacuum distillation for purification prior to use in sensitive agrochemical synthesis campaigns.

Application
Selection Property
Validation Focus
Stereocontrolled C–H fluoroalkenylation
Gem-dibromoalkene electrophile
Retention of stereochemistry in trisubstituted products
Sequential cross-coupling/elimination
Two leaving groups at one vinylic carbon
Intermediate isolation and alkyne formation
Fluorinated peptidomimetic precursors
Pentafluoroethyl lipophilicity and density
Amide bond bioisostere and phase separation ease
Agrochemical intermediate diversification
Stepwise differentiated bromine reactivity
Manageable volatility under kilo-lab conditions
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